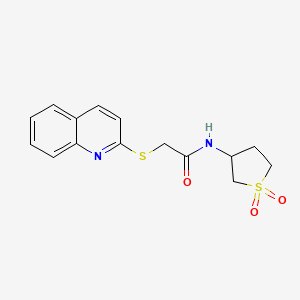

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide

Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a tetrahydrothiophene-1,1-dioxide moiety linked via an acetamide bridge to a quinoline ring substituted with a sulfanyl group.

Properties

Molecular Formula |

C15H16N2O3S2 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-quinolin-2-ylsulfanylacetamide |

InChI |

InChI=1S/C15H16N2O3S2/c18-14(16-12-7-8-22(19,20)10-12)9-21-15-6-5-11-3-1-2-4-13(11)17-15/h1-6,12H,7-10H2,(H,16,18) |

InChI Key |

FKFWIQLUKGXJGG-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)CSC2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables summarizing its properties and effects.

The compound's molecular formula is C15H16N2O3S2, with a molecular weight of 336.4 g/mol. Its structural characteristics are crucial for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H16N2O3S2 |

| Molecular Weight | 336.4 g/mol |

| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-quinolin-2-ylsulfanylacetamide |

| Purity | ≥95% |

Antimicrobial Properties

Recent studies have indicated that compounds containing quinoline and thiophene moieties exhibit significant antimicrobial activity. For instance, derivatives of quinoline have been shown to possess antibacterial and antifungal properties. The presence of the tetrahydrothiophene ring in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against various pathogens .

Anticancer Activity

Research has highlighted the potential of quinoline derivatives in cancer therapy. They have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation. The unique structure of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide suggests that it may also exhibit similar anticancer properties, warranting further investigation into its effects on different cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- GIRK Channel Activation : A related study demonstrated that compounds with similar scaffolds can activate G protein-gated inwardly rectifying potassium (GIRK) channels. This activation is essential for modulating neuronal excitability and could be relevant in treating neurological disorders .

- Inhibition of Enzymatic Activity : Compounds with similar structural features have been shown to inhibit enzymes involved in critical metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and bacterial infections .

Case Studies and Research Findings

Several case studies have explored the application of this compound in drug discovery and therapeutic development:

- Case Study on Anticancer Activity : A study conducted by Nashville Biosciences focused on the evaluation of novel compounds for their anticancer properties. Their findings suggested that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide could significantly inhibit tumor growth in preclinical models .

- Antimicrobial Efficacy Assessment : In another investigation, researchers assessed the antimicrobial efficacy of quinoline-based compounds against a range of bacterial strains. The results indicated promising activity against resistant strains, highlighting the potential for developing new antibiotics from these chemical frameworks .

Future Directions

The biological activity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide presents numerous opportunities for future research:

- Clinical Trials : Further clinical trials are necessary to evaluate the safety and efficacy of this compound in humans.

- Structure-Activity Relationship Studies : Investigating how modifications to its structure affect biological activity could lead to the development of more potent derivatives.

- Combination Therapies : Exploring the use of this compound in combination with existing therapies may enhance treatment outcomes for various diseases.

Scientific Research Applications

Medicinal Chemistry

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide has shown potential as a therapeutic agent due to its ability to modulate ion channels. Research indicates that compounds targeting GIRK channels can be effective in treating neurological disorders .

Antimicrobial Activity

The sulfonamide group present in the compound is known for its antimicrobial properties. Studies have demonstrated that similar compounds exhibit activity against various bacterial strains by inhibiting crucial enzymes involved in bacterial metabolism .

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. Its interaction with specific molecular targets could lead to the inhibition of tumor growth or cancer cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of related sulfonamide compounds against common bacterial strains. Results showed significant inhibition rates, indicating that N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide could potentially exhibit similar activity .

Case Study 2: Neurological Applications

Research focusing on GIRK channel modulators highlighted the effectiveness of compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide in reducing seizure activity in animal models. This suggests potential applications in epilepsy treatment .

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) moiety in the quinoline-2-ylsulfanyl group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reaction is pivotal for modulating the compound’s electronic properties and biological activity.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Hydrogen peroxide | Ethanol, 60°C, 4–6 hours | Sulfoxide intermediate (R-S(=O)-) | Enhances polarity for improved solubility |

| mCPBA | DCM, 0°C to RT, 2 hours | Sulfone derivative (R-SO₂-) | Stabilizes oxidation state for target binding |

Oxidation impacts the compound’s pharmacokinetic profile by altering its lipophilicity and metabolic stability.

Nucleophilic Substitution at the Acetamide Linkage

The acetamide group participates in nucleophilic substitution reactions, enabling structural diversification. For example, the chloroacetyl intermediate reacts with amines or thiols to form derivatives.

General Procedure :

-

Reactants : 2-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide + Quinoline-2-thiol

-

Conditions : Ethanol, triethylamine (TEA), reflux (3–5 hours)

-

Yield : ~75–85% after recrystallization (DMF/ethanol)

This method highlights the role of TEA in scavenging HCl, driving the reaction to completion.

Hydrolysis of the Acetamide Bond

Acid- or base-catalyzed hydrolysis cleaves the acetamide bond, yielding carboxylic acid or amine intermediates.

| Catalyst | Conditions | Product |

|---|---|---|

| NaOH (2M) | Reflux, 8 hours | 2-(Quinolin-2-ylsulfanyl)acetic acid |

| HCl (6M) | RT, 24 hours | Tetrahydrothiophene-3-amine derivative |

Hydrolysis is critical for prodrug activation or metabolite studies.

Cyclization Reactions

The tetrahydrothiophene and quinoline moieties enable intramolecular cyclization under specific conditions. For instance, heating in DMF with K₂CO₃ forms fused heterocycles via sulfur-mediated ring closure.

Example Reaction :

-

Reactant : N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide

-

Conditions : DMF, 120°C, 12 hours

-

Product : Thienoquinoline-fused derivative (unconfirmed structure)

Reduction of the Tetrahydrothiophene Ring

The dioxidized tetrahydrothiophene ring can be reduced to modify its electronic environment.

| Reagent | Conditions | Outcome |

|---|---|---|

| LiAlH₄ | THF, reflux, 6 hours | Partial reduction of sulfone to sulfide |

| NaBH₄/CeCl₃ | Methanol, 0°C, 2 hours | Selective reduction of carbonyl groups |

Reduction alters the ring’s electron-withdrawing effects, potentially enhancing binding to biological targets.

Cross-Coupling Reactions

The quinoline system facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 2-position.

-

Reactants : Bromoquinoline derivative + Boronic acid

-

Catalyst : Pd(PPh₃)₄, K₂CO₃

-

Conditions : DMF/H₂O (3:1), 80°C, 12 hours

-

Yield : ~60–70%

This enables introduction of aryl or alkyl groups for structure-activity relationship (SAR) studies.

Comparison with Similar Compounds

Anti-Cancer Acetamide Derivatives (Quinazoline Sulfonyl Analogs)

Compounds 38, 39, and 40 from (phenoxy acetamide derivatives) share structural similarities with the target compound, particularly in the acetamide linker and sulfonyl/sulfanyl groups. Key differences include:

- Heterocyclic Systems: The target compound uses a quinoline-sulfanyl group, whereas compounds 38–40 feature quinazoline-sulfonyl moieties. Quinazoline derivatives are known for kinase inhibition, while quinoline may interact with DNA or topoisomerases.

- Substituents: The target compound’s tetrahydrothiophene dioxide contrasts with the morpholino, piperidinyl, and pyrrolidinyl groups in 38–40, which likely enhance solubility and metabolic stability.

Activity Data :

| Compound ID | Structure Features | Tested Cell Lines (IC50 Values) |

|---|---|---|

| 38 | Quinazoline-sulfonyl, 4-methoxyphenyl | HCT-1, SF268, HT-15, MCF-7, PC-3 (≤10 µM) |

| 39 | Quinazoline-sulfonyl, 2-methoxyphenyl | Broad-spectrum activity (≤15 µM) |

| 40 | Quinazoline-sulfonyl, morpholino | High potency on MCF-7 (IC50 ~5 µM) |

| Target Compound | Quinoline-sulfanyl, tetrahydrothiophene dioxide | Data not available |

The quinazoline derivatives exhibit potent anti-cancer activity, suggesting that the target compound’s quinoline-sulfanyl group may confer distinct mechanistic effects, such as altered DNA intercalation or redox modulation .

Benzothiazole-Based Acetamides (Patent Derivatives)

The European patent () highlights N-(6-trifluoromethylbenzothiazole-2-yl) acetamide derivatives with methoxy-phenyl substituents. Key comparisons:

- Heterocycle : Benzothiazole vs. tetrahydrothiophene dioxide in the target compound. Benzothiazoles are privileged scaffolds in anti-inflammatory and anticancer agents.

- Substituents : Trifluoromethyl and methoxy groups in the patent compounds may improve lipophilicity and blood-brain barrier penetration, whereas the target’s sulfonated tetrahydrothiophene could enhance aqueous solubility.

While biological data for these patent compounds are unspecified, their structural design underscores the importance of electron-withdrawing groups (e.g., trifluoromethyl) and aromatic systems in modulating activity .

Naphtho[2,1-b]furan Acetamides (Antibacterial Agents)

describes naphtho[2,1-b]furan acetamides with nitro and benzylidenehydrazinyl groups. Unlike the target compound, these derivatives lack sulfanyl/sulfonyl linkages but share the acetamide core. The target’s quinoline and sulfonated tetrahydrothiophene may shift its spectrum toward eukaryotic targets (e.g., cancer cells) rather than bacteria .

Toxicity Considerations

Its simplified structure lacks complex heterocycles but underscores the need for thorough toxicological profiling, especially for understudied compounds like the target. The sulfonated tetrahydrothiophene in the target may reduce toxicity compared to cyano-containing analogs, but this remains speculative without direct data .

Q & A

Q. What is the optimal synthetic route for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide?

- Methodological Answer : The compound can be synthesized via a coupling reaction between 2-(quinolin-2-ylsulfanyl)acetic acid and 3-aminotetrahydrothiophene-1,1-dioxide. Activation of the carboxylic acid using carbodiimide reagents (e.g., EDC/HCl) in dichloromethane (DCM) with triethylamine as a base is recommended . The reaction should be conducted under anhydrous conditions at 0–5°C for 3–5 hours, followed by extraction and purification via recrystallization from methanol/acetone (1:1 v/v). Yield optimization may require adjusting stoichiometry or reaction time .

Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR to confirm the absence of unreacted starting materials and verify sulfanyl (C–S) and sulfone (SO) group integration .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]) .

- Elemental Analysis : Confirm C, H, N, and S content within ±0.4% of theoretical values .

Q. What are the key solubility and stability considerations for this compound in biological assays?

- Methodological Answer : Preliminary studies suggest limited aqueous solubility due to the hydrophobic quinoline and sulfone groups. Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Stability tests (pH 7.4 buffer, 37°C) over 24 hours should monitor degradation via HPLC. Protect from light to prevent photolytic breakdown of the sulfanyl group .

Advanced Research Questions

Q. How can the crystal structure and intermolecular interactions of the compound be resolved?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Crystallize the compound via slow evaporation in methanol/acetone. Key parameters to analyze:

- Torsional angles : Between the tetrahydrothiophene sulfone and quinoline moieties (expected ~60–65° based on analogous structures) .

- Hydrogen bonding : N–H···O or N–H···N interactions (e.g., R(8) motifs) stabilizing the lattice .

- Packing diagrams : Stacking along specific axes (e.g., a-axis) influenced by π-π interactions from the quinoline ring .

Q. How to address contradictory data in biological activity across different studies?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

- Dose-response curves : Use at least 10 concentrations (e.g., 0.1–100 µM) with triplicate measurements.

- Positive controls : Include reference inhibitors (e.g., kinase inhibitors for enzyme assays).

- Off-target profiling : Screen against related receptors/enzymes to rule out nonspecific effects .

Q. What computational strategies predict the compound’s binding affinity to target proteins?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:

- Docking : Use the quinoline moiety as a rigid scaffold and the sulfone group for polar interactions. Validate with co-crystallized ligands (PDB: e.g., 4XSN for kinase targets) .

- MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of key interactions (e.g., hydrogen bonds with catalytic lysine residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.